molecular formula C6H5ClO2S B043947 Benzenesulfonyl chloride CAS No. 98-09-9

Benzenesulfonyl chloride

Cat. No. B043947
CAS RN: 98-09-9
M. Wt: 176.62 g/mol
InChI Key: CSKNSYBAZOQPLR-UHFFFAOYSA-N
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Patent
US08063088B2

Procedure details

In analogy to Example 38, from rac-cis-3-(m-chlorophenyl)-4-phenylpiperidine (CAS Reg. No.: [735259-16-2]) and benzenesulfonyl chloride was prepared cis-1-benzenesulfonyl-3-(3-chloro-phenyl)-4-phenyl-piperidine as colorless oil, MS: 412.2 (M+H, 1Cl)+.
Name
cis-1-benzenesulfonyl-3-(3-chloro-phenyl)-4-phenyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rac-cis-3-(m-chlorophenyl)-4-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=C([C@H]2[C@@H](C3C=CC=CC=3)CCNC2)C=CC=1.[C:20]1([S:26](N2CC[C@H](C3C=CC=CC=3)[C@H](C3C=CC=C(Cl)C=3)C2)(=[O:28])=[O:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[C:20]1([S:26]([Cl:1])(=[O:28])=[O:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
cis-1-benzenesulfonyl-3-(3-chloro-phenyl)-4-phenyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C[C@H]([C@H](CC1)C1=CC=CC=C1)C1=CC(=CC=C1)Cl
Step Two
Name
rac-cis-3-(m-chlorophenyl)-4-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)[C@@H]1CNCC[C@@H]1C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.